molecular formula C12H14ClNO4 B4328847 3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one

3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one

Cat. No.: B4328847
M. Wt: 271.69 g/mol
InChI Key: AOADPZLEGXILAT-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one is a synthetic organic compound characterized by the presence of a chlorobenzyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one typically involves the reaction of 4-chlorobenzyl chloride with a suitable oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the oxazolidinone ring to other functional groups.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzyl chloride: A precursor in the synthesis of the compound.

    Oxazolidinones: A class of compounds with similar ring structures.

    Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups.

Uniqueness

3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one is unique due to the combination of its chlorobenzyl group and oxazolidinone ring, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-11(16)12(2,17)18-10(15)14(11)7-8-3-5-9(13)6-4-8/h3-6,16-17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOADPZLEGXILAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)N1CC2=CC=C(C=C2)Cl)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one
Reactant of Route 3
Reactant of Route 3
3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one
Reactant of Route 5
3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one
Reactant of Route 6
3-(4-chlorobenzyl)-4,5-dihydroxy-4,5-dimethyl-1,3-oxazolan-2-one

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